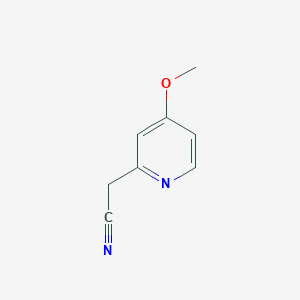

2-(4-Methoxypyridin-2-YL)acetonitrile

Description

Historical Development of Acetonitrile (B52724) Derivatives within Pyridine (B92270) Chemistry

The journey of acetonitrile derivatives in pyridine chemistry is intrinsically linked to the historical discoveries of their parent compounds. Acetonitrile (CH₃CN), the simplest organic nitrile, was first prepared in 1847 by French chemist Jean-Baptiste Dumas. wikipedia.org Separately, the parent heterocycle, pyridine (C₅H₅N), was initially isolated from coal tar. wikipedia.org A pivotal moment in synthetic chemistry was the first synthesis of a heteroaromatic compound, achieved by William Ramsay in 1876 when he produced pyridine from acetylene (B1199291) and hydrogen cyanide. wikipedia.org

The late 19th century saw significant advances in the construction of the pyridine ring itself. The Hantzsch pyridine synthesis, described in 1881, became a foundational method for producing a wide array of pyridine derivatives. wikipedia.org As synthetic methods evolved, chemists began to explore the use of functionalized building blocks to construct or modify the pyridine skeleton. Acetonitrile and its derivatives proved to be particularly useful in this regard. For instance, benzoylacetonitrile (B15868) has been extensively used as a versatile intermediate for preparing various six-membered heterocyclic compounds, including a range of pyridine derivatives, with research in this area being prominent from 1985 onwards. researchgate.net

More recent research continues to highlight the importance of acetonitrile as a core structural unit. A methodology developed in 2021 demonstrates a [3 + 2 + 1] cascade reaction to synthesize the pyridine skeleton using acetonitrile as a key C4N1 unit. acs.org The development of specific derivatives like 2-(4-Methoxypyridin-2-YL)acetonitrile is part of this broader trend, where pre-functionalized pyridines are used to create more complex and targeted molecules. The synthesis of 2-alkoxypyridines, for example, often starts from 2-halopyridine derivatives, which undergo nucleophilic substitution. researchgate.net This illustrates a common strategy for introducing the methoxy (B1213986) group found in the title compound.

Significance of this compound as a Synthetic Synthon

In the context of retrosynthetic analysis, a "synthon" is a conceptual unit within a target molecule that corresponds to a potential starting material. wikipedia.org The compound this compound is a prime example of a synthetic equivalent for several important synthons, making it a valuable building block in organic synthesis. bldpharm.com

The significance of this compound lies in the strategic placement of its three key functional components: the pyridine nitrogen, the cyanomethyl group, and the methoxy group.

The Cyanomethyl Group (–CH₂CN): This group is a versatile functional handle. The methylene (B1212753) protons (CH₂) are acidic and can be deprotonated to form a nucleophilic carbanion. This anion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations, allowing for chain extension at the 2-position of the pyridine ring. Furthermore, the nitrile functionality itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles.

The Pyridine Ring: The pyridine core is a common scaffold in many biologically active compounds and functional materials. The nitrogen atom imparts basicity and can act as a ligand for metal catalysts. rsc.org

The Methoxy Group (–OCH₃): Located at the 4-position, this electron-donating group influences the electronic distribution within the pyridine ring, potentially affecting its reactivity in substitution reactions. It also offers a site for potential ether cleavage to reveal a pyridone structure, further increasing the synthetic possibilities.

The compound is categorized commercially as a heterocyclic building block, specifically a pyridine, as well as an organic nitrile and ether. bldpharm.com This commercial availability underscores its utility and application in ongoing research and development as a starting material for more elaborate molecules. The synthesis of a related compound, 2-(pyridine-4-yl)acetonitrile, has been the subject of patents, which highlights the industrial relevance of the pyridylacetonitrile framework as a key intermediate. google.com

Scope and Research Trajectories Pertaining to this compound

Current and future research involving this compound and related structures is proceeding along several key trajectories, primarily in medicinal chemistry, materials science, and organometallic chemistry.

Medicinal Chemistry: Pyridine derivatives are ubiquitous in pharmaceuticals. Functionalized pyridines, including 2-alkoxypyridines, have been investigated for a wide range of biological activities, such as antiphlogistic (anti-inflammatory) action. researchgate.net The ability to use this compound as a scaffold allows for the systematic synthesis of novel compounds for biological screening. The cyanomethyl group can be elaborated into various functional groups found in known pharmacophores, making it a valuable starting point for drug discovery programs.

Materials Science: There is significant interest in pyridine-containing compounds for applications in materials science, particularly in the field of liquid crystals and luminescent materials. researchgate.net Research has shown that the inclusion of a lateral cyano (CN) group on a pyridine core can significantly influence the formation of mesophases, which are essential for liquid crystal behavior. researchgate.net The structure of this compound is well-suited for exploration in this area, as it could be incorporated into larger, bent-shaped molecules designed to exhibit specific photophysical or liquid crystalline properties.

Organometallic Chemistry and Catalysis: The pyridine nitrogen atom and the nitrile group can both coordinate to metal centers. Pyridylacetonitrile derivatives have been used as ligands in the study of coordination complexes, for example, with rhodium. rsc.org The resulting metal complexes can be investigated for their catalytic activity in various organic transformations. The specific electronic and steric properties conferred by the methoxy substituent in this compound could be exploited to fine-tune the behavior of such catalysts.

The continued commercial availability of this compound facilitates its use as a readily accessible building block, enabling researchers across these diverse fields to construct complex molecular targets. molbase.com

Compound Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40808-75-1 | bldpharm.comguidechem.com |

| Molecular Formula | C₈H₈N₂O | guidechem.comuni.lu |

| Molecular Weight | 148.16 g/mol | bldpharm.com |

| Monoisotopic Mass | 148.06366 Da | uni.lu |

| SMILES | COC1=CC(=NC=C1)CC#N | uni.lu |

| InChIKey | QNRUEVWRCYBRDZ-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 0.5 | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxypyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-3-5-10-7(6-8)2-4-9/h3,5-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRUEVWRCYBRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618624 | |

| Record name | (4-Methoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40808-75-1 | |

| Record name | (4-Methoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methoxypyridin 2 Yl Acetonitrile

Conventional Synthetic Routes to 2-(4-Methoxypyridin-2-YL)acetonitrile

Traditional methods for the synthesis of this compound have predominantly relied on nucleophilic substitution reactions, a robust and well-established approach in pyridine (B92270) chemistry.

Nucleophilic Substitution Approaches

Nucleophilic substitution represents a cornerstone for the introduction of the cyanomethyl group onto the pyridine ring. These methods typically involve the displacement of a suitable leaving group at the 2-position of the 4-methoxypyridine (B45360) scaffold by a cyanide-containing nucleophile.

A prevalent strategy commences with a 2-halo-4-methoxypyridine, such as 2-chloro- or 2-bromo-4-methoxypyridine, as the starting material. The reaction with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), facilitates the formation of the target molecule. The efficacy of this transformation can often be enhanced by the addition of an activating agent. For instance, a patented process for the preparation of 2-cyanopyridines from 2-halopyridines utilizes a nucleophilic tertiary nitrogen-containing moiety, such as 4-dimethylaminopyridine (B28879) (DMAP), as an activating agent google.com.

Another well-documented approach involves the activation of the pyridine ring through N-oxidation. The starting material, 4-methoxypyridine, can be oxidized to 4-methoxypyridine N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid researchgate.netgoogle.com. The resulting N-oxide is then subjected to a Reissert-Henze type reaction. In this two-step, one-pot process, the N-oxide is treated with an activating agent, such as dimethylcarbamoyl chloride or trifluoroacetic anhydride (B1165640), followed by a cyanide source. This method allows for the regioselective introduction of the cyano group at the 2-position nih.govchem-soc.si.

A variation of this nucleophilic substitution involves the use of 2-(chloromethyl)-4-methoxypyridine (B1589491) as the electrophile. This intermediate can be synthesized from the corresponding 2-methyl-4-methoxypyridine. Subsequent reaction with a cyanide salt would yield the desired this compound.

The table below summarizes typical conditions for nucleophilic substitution reactions leading to pyridylacetonitriles, based on analogous transformations.

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Halopyridine | Metal Cyanide, Activating Agent | Polar Aprotic Solvent | 75-100 | Moderate to High | google.com |

| Pyridine N-oxide | Activating Agent, Cyanide Source | Acetonitrile (B52724) | 120 | Good | chem-soc.si |

| 4-Chloropyridine HCl | Ethyl Cyanoacetate, then hydrolysis/decarboxylation | DMF, then DMSO | 60-90, then 100-160 | High | google.com |

| 2-Bromopyridine | Phenylacetonitrile, Sodium Amide | Toluene | Reflux | 54 |

Cross-Coupling Strategies for Pyridyl-Acetonitrile Linkage Formation

While less commonly documented for this specific molecule, modern cross-coupling reactions offer a potential and powerful alternative for the construction of the C-C bond between the pyridine ring and the acetonitrile moiety. These methods often provide milder reaction conditions and greater functional group tolerance compared to classical nucleophilic substitution.

A plausible, though not explicitly reported, approach would involve a palladium- or copper-catalyzed cross-coupling reaction. For instance, a 2-halo-4-methoxypyridine could be coupled with a suitable cyanomethylating agent. This could be a pre-formed organometallic reagent, such as the zinc or tin derivative of acetonitrile, or could be generated in situ.

Another potential cross-coupling strategy is the Sonogashira coupling of a 2-halo-4-methoxypyridine with a protected acetylene (B1199291), followed by subsequent transformation of the alkyne to the acetonitrile. However, this multi-step sequence may be less efficient than more direct methods. The development of direct C-H functionalization reactions also presents a future avenue for the synthesis of this compound, where the C-H bond at the 2-position of 4-methoxypyridine could be directly cyanomethylated.

Advanced and Sustainable Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These include metal-catalyzed, organocatalytic, photochemical, and electrochemical approaches.

Metal-Catalyzed Syntheses of this compound

Modern metal catalysis offers promising routes that can potentially be applied to the synthesis of this compound under milder conditions. For example, a photoinduced, copper-catalyzed cyanation of unactivated secondary alkyl chlorides has been reported, demonstrating the potential for novel C-C bond formations nih.gov. While this specific method applies to alkyl halides, it suggests that the development of analogous copper- or other transition-metal-catalyzed cyanomethylations of heteroaryl halides could be a viable and more sustainable strategy. These reactions often proceed at room temperature and with lower catalyst loadings, reducing the environmental impact.

Organocatalytic Methods for its Construction

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not yet prevalent in the literature, the principles of organocatalysis could be applied. For instance, an organocatalyst could be employed to activate a 4-methoxypyridine derivative towards nucleophilic attack by a cyanomethyl pronucleophile. The field of organocatalytic C-H functionalization is rapidly advancing and may soon provide a direct route to the target molecule.

Photochemical and Electrochemical Synthesis Techniques

Photochemical and electrochemical methods offer unique advantages in terms of sustainability and selectivity. A paired electrochemical process for decarboxylative cyanation has been developed where 4-cyanopyridine (B195900) can act as a versatile nitrile source nih.gov. This suggests the possibility of an electrochemical route starting from a suitable carboxylic acid precursor derived from the 4-methoxypyridine scaffold.

Photochemical synthesis, which utilizes light to drive chemical reactions, also presents a potential avenue. While direct photochemical synthesis of the target molecule has not been reported, the development of photoredox catalysis has enabled a wide range of C-C bond-forming reactions under mild conditions. A photoredox-catalyzed coupling of a 4-methoxypyridine derivative with a cyanomethyl radical precursor could be a plausible future direction for the synthesis of this compound.

Optimization of Reaction Conditions and Process Intensification for this compound Synthesis

Ligand and Catalyst Design for Enhanced Efficiency

The primary route for synthesizing this compound typically involves a cross-coupling reaction, where a cyano group is introduced onto the pyridine ring, often by displacing a halide at the 2-position of a 4-methoxypyridine precursor (e.g., 2-chloro-4-methoxypyridine). The efficiency of this transformation is critically dependent on the catalyst system employed, with palladium and nickel complexes being the most widely investigated.

Palladium-Based Catalysis: Palladium catalysts are renowned for their effectiveness in C-C bond formation, including cyanation reactions. The design of the ligand coordinated to the palladium center is crucial for catalytic activity and stability. Bulky, electron-rich phosphine (B1218219) ligands are often preferred as they facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination) and prevent catalyst deactivation. For the cyanation of heteroaryl chlorides, ligands such as XPhos, tBuXPhos, and 1,1'-bis(diphenylphosphino)ferrocene (dppf) have demonstrated superior performance in analogous systems.

A significant challenge in palladium-catalyzed cyanation is catalyst poisoning by the cyanide anion (CN⁻), which can coordinate strongly to the palladium center and form inactive complexes. To circumvent this, strategies include the use of co-catalysts, such as copper or zinc compounds, or employing cyanide sources that release the CN⁻ ion slowly. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], has emerged as a less toxic and highly effective cyanide source. Notably, studies have shown that a combination of palladium acetate (B1210297) (Pd(OAc)₂) and K₄[Fe(CN)₆] can effectively catalyze the cyanation of aryl bromides in a ligand-free system, offering a more practical and cost-effective approach. organic-chemistry.org

Table 1: Comparison of Selected Catalyst/Ligand Systems for the Cyanation of (Hetero)aryl Halides

| Catalyst Precursor | Ligand | Cyanide Source | Solvent | Typical Yield (%) | Reference |

| Pd(OAc)₂ | XPhos | Zn(CN)₂ | DMA | High | d-nb.info |

| Pd₂(dba)₃ | dppf | KCN | Toluene | Good-Excellent | d-nb.info |

| Pd(OAc)₂ | None | K₄[Fe(CN)₆] | DMAC | 83-96 | organic-chemistry.org |

| NiBr₂ | dppe | CO₂/NH₃ | NMP/diglyme | 81 | nih.gov |

| [RuCl₂(p-cymene)]₂ | None | NCTS | DCE | Good | nih.gov |

Yields are based on analogous reactions reported in the literature and may vary for the specific synthesis of this compound. dppe = 1,2-bis(diphenylphosphino)ethane (B154495); NCTS = N-Cyano-N-phenyl-p-toluenesulfonamide; DMA = N,N-dimethylacetamide; DMAC = Dimethylacetamide; NMP = N-Methyl-2-pyrrolidone.

Nickel-Based Catalysis: Nickel catalysts offer a more economical alternative to palladium and have shown great promise in cross-coupling reactions. For cyanation, nickel(II) complexes, often used with bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe), have proven effective. nih.gov The choice of ligand is critical in controlling the reactivity and selectivity of the nickel catalyst. nih.gov The development of nickel-catalyzed routes, for example using Ni/imidazolylidene complexes to construct pyridine rings from nitriles and diynes, underscores the versatility of nickel in this area of chemistry. nih.gov

Solvent Effects and Reaction Parameter Tuning

Alongside catalyst selection, the reaction environment—dictated by the solvent and other parameters like temperature and additives—plays a pivotal role in the synthesis of this compound.

Solvent Selection: The choice of solvent can significantly influence reaction rates, yields, and even the stability of the catalyst. High-boiling polar aprotic solvents are commonly employed for cyanation reactions due to their ability to dissolve inorganic cyanide salts and stabilize charged intermediates.

Dimethyl sulfoxide (DMSO) , N,N-dimethylformamide (DMF) , and N-Methyl-2-pyrrolidone (NMP) are frequently used solvents that facilitate these reactions. google.com A patent for the synthesis of the isomeric 2-(pyridin-4-yl)acetonitrile (B76164) highlights the use of DMSO at elevated temperatures. google.com

Dimethylacetamide (DMAC) has been shown to be a robust solvent for ligand-free palladium-catalyzed cyanations.

Solvent mixtures, such as tetrahydrofuran (THF) and water , can be strategically employed to control the rate of cyanide delivery to the catalyst, thereby minimizing catalyst poisoning. scielo.br

Parameter Tuning and Process Intensification: Fine-tuning reaction parameters is essential for optimization. Temperature is a critical variable; for instance, the decarboxylation step in an analogous synthesis of 2-(pyridin-4-yl)acetonitrile is conducted between 100-160 °C. google.com Additives may also be beneficial; the same patented process noted a significant increase in yield with the addition of lithium chloride. google.com

Process intensification aims to achieve dramatic improvements in manufacturing efficiency. A key technology in this domain is microwave-assisted organic synthesis (MAOS) . The use of microwave irradiation can lead to a substantial reduction in reaction times, often from many hours under conventional heating to mere minutes. nih.govrsc.org This rapid, localized heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. nih.govpensoft.net For the synthesis of N-heterocycles, MAOS has not only accelerated reactions but has also, in some cases, improved product yields and purity. rsc.orgpensoft.net The synthesis of related pyridinium (B92312) salts in acetonitrile under microwave irradiation at 155 °C for 50 minutes exemplifies the application of this technology. mdpi.com

Table 2: Effect of Reaction Parameters on the Synthesis of 2-(Pyridin-4-yl)acetonitrile (Isomer Analogue)

| Solvent | Temperature (°C) | Time (min) | Additive | Yield (%) | Reference |

| DMSO | 120 | 150 | LiCl | 89.3 | google.com |

| DMSO | 120 | 150 | LiCl | 94.1 | google.com |

| DMSO | 160 | 90 | LiCl | 81.5 | google.com |

Data is from a patented process for an isomeric compound and serves as a model for optimization.

Chemical Reactivity and Mechanistic Investigations of 2 4 Methoxypyridin 2 Yl Acetonitrile

Reactivity Profile of the Nitrile Moiety in 2-(4-Methoxypyridin-2-YL)acetonitrile

The nitrile group is a versatile functional group capable of undergoing a variety of transformations. wikipedia.org Its reactivity is primarily centered around the electrophilic carbon atom and the nucleophilic nitrogen atom of the C≡N triple bond.

Nucleophilic Addition Reactions to the Nitrile

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. youtube.com This fundamental reaction pathway allows for the conversion of the nitrile into several other important functional groups.

One of the most common nucleophilic addition reactions is hydrolysis . Under acidic or basic conditions, the nitrile group can be hydrolyzed to first form an amide and subsequently a carboxylic acid. This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization.

Another significant reaction is the addition of organometallic reagents, such as Grignard reagents. This leads to the formation of an intermediate imine, which upon hydrolysis yields a ketone. researchgate.net The reaction with reducing agents like lithium aluminum hydride (LiAlH₄) or diisopropylaminoborane (B2863991) results in the reduction of the nitrile to a primary amine, 2-(4-methoxypyridin-2-yl)ethan-1-amine. masterorganicchemistry.comchem-station.com

The Thorpe reaction, a base-catalyzed self-condensation of nitriles, is also a potential pathway, leading to the formation of a β-enaminonitrile. wikipedia.orgbuchler-gmbh.com The intramolecular version of this, the Thorpe-Ziegler reaction, is used to form cyclic ketones from dinitriles. wikipedia.orglibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions on Analogous Nitriles

| Starting Material | Reagent and Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Benzonitrile | H₂O, H₂SO₄, heat | Benzoic acid | Hydrolysis | masterorganicchemistry.com |

| Acetonitrile (B52724) | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | Acetone | Grignard Reaction | researchgate.net |

| 4-Methoxybenzonitrile | BH₂(iPr)₂/cat. LiBH₄, THF, reflux | 4-Methoxybenzylamine | Reduction | masterorganicchemistry.com |

| Adiponitrile | NaOEt, EtOH | 2-Amino-1-cyanocyclopentene | Thorpe-Ziegler Reaction | wikipedia.orgbuchler-gmbh.com |

Cycloaddition Chemistry Involving the Nitrile Group

The nitrile group can participate as a 2π component in cycloaddition reactions, although it is generally less reactive than alkenes or alkynes. researchgate.netresearchgate.net These reactions provide pathways to various heterocyclic systems. For instance, in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides, the nitrile group can act as the dipolarophile to form five-membered heterocycles such as tetrazoles or oxadiazoles, respectively.

The participation of nitriles in Diels-Alder [4+2] cycloadditions as a dienophile is also known, particularly when the nitrile is activated by electron-withdrawing groups. organicchemistrydata.org While specific examples involving this compound are not extensively documented, the electronic nature of the pyridyl ring could influence its viability in such transformations. Inverse-electron-demand Diels-Alder reactions, where the heterocycle acts as the diene, are also a possibility for constructing fused ring systems. organicchemistrydata.org

Table 2: Cycloaddition Reactions with Nitrile-Containing Compounds

| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Phenyl azide | Benzonitrile | 1,5-Diphenyl-1H-tetrazole | |

| [4+2] Cycloaddition | 1,3-Butadiene | Acrylonitrile | 4-Cyanocyclohexene | researchgate.net |

| Inverse-Demand [4+2] | 3-Alkynyl-4-pyridazinecarbonitrile | (intramolecular alkyne) | Fused benzonitriles | organicchemistrydata.org |

Transformation to Other Nitrogen-Containing Functional Groups

Beyond complete reduction to a primary amine, the nitrile group of this compound can be partially reduced or transformed into other nitrogen-containing functionalities. For example, partial reduction with reagents like diisobutylaluminium hydride (DIBAL-H) can yield the corresponding aldehyde after hydrolysis of the intermediate imine.

Treatment with hydrogen sulfide (B99878) can convert the nitrile to a thioamide. Additionally, reaction with hydroxylamine (B1172632) can produce an amidoxime. These transformations highlight the versatility of the nitrile group as a synthetic precursor.

Reactivity of the Methylene (B1212753) Bridge (α-Carbon) in this compound

The methylene group (α-carbon) in this compound is positioned between two electron-withdrawing groups: the pyridine (B92270) ring and the nitrile. This placement significantly increases the acidity of the α-protons, making this carbon a site for carbanion formation and subsequent functionalization.

Acidic Properties and Carbanion Formation

The protons on the carbon adjacent to a nitrile group are acidic, and this acidity is further enhanced by the electron-withdrawing pyridine ring. The pKa of the α-protons in the parent 2-pyridylacetonitrile (B1294559) is estimated to be in a range that allows for deprotonation by moderately strong bases. The 4-methoxy group, being electron-donating, is expected to slightly decrease the acidity of the α-protons compared to the unsubstituted 2-pyridylacetonitrile by increasing electron density on the pyridine ring.

Deprotonation with a suitable base, such as sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA), generates a resonance-stabilized carbanion. The negative charge is delocalized over the α-carbon, the nitrile group, and the pyridine ring. This carbanion is a potent nucleophile.

Table 3: Acidity of Related Cyano Compounds

| Compound | pKa | Reference |

|---|---|---|

| Acetonitrile | ~31 (in DMSO) | guidechem.com |

| Phenylacetonitrile | ~22 (in DMSO) | guidechem.com |

| Malononitrile | 11.2 (in water) | guidechem.com |

Alkylation, Acylation, and Related Functionalization Reactions

The nucleophilic carbanion generated from this compound readily participates in various carbon-carbon bond-forming reactions.

Alkylation: The reaction of the carbanion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of α-alkylated products. This is a standard Sₙ2 reaction where the carbanion acts as the nucleophile. The use of a strong base in an aprotic solvent is typical for these transformations. nih.gov

Acylation: Acylation of the α-carbon can be achieved by treating the carbanion with acylating agents such as acid chlorides or anhydrides. This leads to the formation of α-cyanoketones, which are valuable synthetic intermediates. For instance, acylation of 2-pyridylacetonitrile with acetic anhydride (B1165640) has been reported.

Condensation Reactions: The active methylene group can also undergo condensation reactions with aldehydes and ketones (Knoevenagel condensation) or with esters (Claisen-type condensation). These reactions are typically base-catalyzed and result in the formation of α,β-unsaturated nitriles or β-ketonitriles, respectively.

Table 4: Functionalization Reactions at the α-Carbon of Analogous Pyridylacetonitriles

| Substrate | Reagent(s) | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Pyridylacetonitrile | 1. NaH; 2. RX | α-Alkyl-2-pyridylacetonitrile | Alkylation | nih.gov |

| 2-Pyridylacetonitrile | Acetic anhydride, heat | α-Acyl-2-pyridylacetonitrile derivative | Acylation | |

| 2-Pyridylacetonitrile | Aromatic diazonium salts | Arylhydrazones | Coupling | |

| 2-Pyridylacetonitrile | Dimethylformamide dimethyl acetal | Enaminonitrile | Condensation |

Condensation Reactions at the Methylene Position

The methylene group in this compound is activated by the adjacent electron-withdrawing nitrile group and the pyridine ring, making it susceptible to deprotonation and subsequent condensation reactions with various electrophiles.

One of the most significant reactions at this position is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone. In the context of this compound, this provides a versatile route to a variety of substituted alkenes. For instance, the reaction with aromatic aldehydes can yield cyanostilbene derivatives, which are of interest for their optical and electronic properties.

Another important transformation is the Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles to form cyclic ketones after acidic hydrolysis. While this is an intramolecular process, the underlying principle of base-catalyzed nitrile condensation is relevant to the reactivity of this compound. researchgate.net

Furthermore, the active methylene group can participate in Michael additions to α,β-unsaturated compounds. For example, reaction with chalcones (1,3-diaryl-2-propen-1-ones) in the presence of a base would lead to the formation of a new carbon-carbon bond, expanding the molecular complexity. The bielectrophilic nature of chalcones makes them suitable partners for such cyclocondensation reactions. researchgate.net

A particularly useful application of the reactivity of the methylene group is in the synthesis of polysubstituted 2-amino-3-cyanopyridines. This can be achieved through a one-pot, multi-component reaction involving an aldehyde, malononitrile, and this compound in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297). researchgate.netijpsr.comresearchgate.net These resulting pyridine derivatives are valuable scaffolds in medicinal chemistry. ijpsr.comnih.gov

The Gewald reaction offers another synthetic route starting from an active methylene nitrile. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a polysubstituted 2-aminothiophene. nih.govwikipedia.orgarkat-usa.orgresearchgate.netumich.edu The initial step of the Gewald reaction is a Knoevenagel condensation. wikipedia.org

Below is a table summarizing various condensation reactions involving active methylene compounds, which are analogous to the potential reactivity of this compound.

| Reaction Name | Reactants | Product Type |

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Substituted Alkene |

| Thorpe-Ziegler Reaction | Dinitrile | Cyclic Ketone (after hydrolysis) |

| Michael Addition | α,β-Unsaturated Carbonyl, Active Methylene Compound | 1,5-Dicarbonyl Compound |

| Multi-component Pyridine Synthesis | Aldehyde, Malononitrile, Active Methylene Compound | 2-Amino-3-cyanopyridine (B104079) |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene |

Reactivity of the 4-Methoxypyridine (B45360) Heterocycle in this compound

The 4-methoxypyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the nitrogen atom. youtube.com The nitrogen atom and the electron-withdrawing cyanomethyl group at the 2-position further deactivate the ring towards electrophilic attack. However, the methoxy (B1213986) group at the 4-position is an activating group and directs electrophiles to the ortho and para positions. In this case, the positions ortho to the methoxy group (C3 and C5) would be the most likely sites for substitution.

Common EAS reactions include nitration, halogenation, and sulfonation. For instance, nitration would introduce a nitro group onto the pyridine ring, likely at the 3- or 5-position. uci.edu The reaction conditions for such substitutions on a deactivated pyridine ring often need to be harsher than those used for benzene.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2 and C6, and C4 respectively). echemi.comnih.gov The presence of the electron-withdrawing cyanomethyl group at the 2-position would further activate the ring towards nucleophilic attack.

A common SNAr reaction is the displacement of a good leaving group, such as a halide, by a nucleophile. While the methoxy group is not an excellent leaving group, under certain conditions, it can be displaced by strong nucleophiles. For example, reactions with amines or other strong nucleophiles could potentially lead to substitution at the 4-position. ntu.edu.sg The reaction of 4-methoxypyridines with alkyl iodides can lead to the formation of N-methyl-4-pyridones. researchgate.net

Transformations Involving the Methoxy Substituent

The methoxy group itself can undergo chemical transformations. A key reaction is demethylation to yield the corresponding pyridone. This can be achieved using various reagents, such as strong acids or other demethylating agents. The conversion of 4-methoxypyridines to N-methyl-4-pyridones in the presence of methyl iodide and a solvent has been reported. researchgate.net

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for the transformations of this compound relies on detailed kinetic and spectroscopic investigations.

Determination of Rate Laws and Activation Parameters

Kinetic studies are fundamental to understanding the mechanism of a reaction. For instance, in the Knoevenagel condensation, determining the reaction order with respect to each reactant (this compound, the carbonyl compound, and the base) can provide insights into the rate-determining step. A kinetic analysis of the Knoevenagel condensation has been performed for other systems, revealing a pseudo-first-order reaction mechanism in some cases. ijpsr.com

By studying the reaction at different temperatures, the activation energy (Ea) and other thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined. These parameters provide valuable information about the transition state of the reaction.

Spectroscopic techniques are invaluable for identifying and characterizing reactive intermediates, which are often transient and present in low concentrations. Techniques such as UV-Vis, IR, and NMR spectroscopy can be used to monitor the progress of a reaction and detect the formation of intermediates. Mass spectrometry is also a powerful tool for detecting and identifying fleeting reaction intermediates.

For example, in the study of condensation reactions, in-situ FTIR or NMR spectroscopy could be used to observe the formation of the initial aldol-type addition product before its dehydration to the final α,β-unsaturated product. Similarly, for nucleophilic aromatic substitution reactions, spectroscopic methods could help to identify the Meisenheimer complex, a key intermediate in the SNAr mechanism.

Isotope Effects and Labeling Studies

Isotope effects and labeling studies are powerful tools for elucidating reaction mechanisms, providing insights into bond-breaking and bond-forming steps. While specific experimental data on isotope effects for reactions involving this compound are not extensively documented in publicly available literature, the potential for such studies to unravel mechanistic details is significant.

One area of interest is the Pinner reaction, a common transformation for nitriles, which converts them into imino esters and subsequently into other functional groups like amidines or esters. A kinetic isotope effect (KIE) study could be designed to probe the rate-determining step of this reaction. For instance, by synthesizing a deuterated version of the starting material at the methylene bridge (this compound-α,α-d₂), one could investigate the involvement of this position in the rate-limiting step. A primary KIE (kH/kD > 1) would suggest that a proton transfer from this carbon is part of the rate-determining step, although this is generally not expected for the standard Pinner mechanism where the initial attack is on the nitrile carbon. The absence of a significant KIE would support the established mechanism where the nucleophilic attack on the protonated nitrile is the key step.

Furthermore, isotopic labeling of the pyridine ring or the methoxy group could provide valuable information. For example, using a ¹³C-labeled nitrile group (C≡N) would allow for the tracking of this carbon atom throughout a reaction sequence using ¹³C NMR spectroscopy. Similarly, ¹⁵N labeling of the nitrile nitrogen could help to elucidate the mechanism of cyclization reactions where this nitrogen atom is incorporated into a new ring system.

Recent advancements in isotope labeling of pyridine rings themselves, such as nitrogen isotope exchange via Zincke activation, offer a potential, albeit separate, avenue for creating labeled this compound. chemrxiv.orgnih.gov Such a strategy could involve the synthesis of a ¹⁵N-labeled pyridine precursor prior to the attachment of the acetonitrile side chain. These labeled compounds would be invaluable for metabolic studies or for detailed mechanistic investigations of reactions involving the pyridine nitrogen.

The following table outlines potential isotopic labeling studies and the insights they could provide:

| Labeled Position | Isotope | Potential Reaction for Study | Mechanistic Insight |

| Methylene Bridge (-CH₂CN) | ²H (Deuterium) | Pinner Reaction | Involvement of C-H bond cleavage in the rate-determining step. |

| Nitrile Carbon (-C≡N) | ¹³C | Synthesis of thiadiazoles | Fate of the nitrile carbon in the final heterocyclic structure. |

| Nitrile Nitrogen (-C≡N) | ¹⁵N | Amidine Synthesis | Confirmation of the nitrogen source in the resulting amidine. |

| Pyridine Nitrogen | ¹⁵N | General Reactivity | Role of the pyridine nitrogen in catalysis or as a reaction site. |

It is important to note that while these studies are mechanistically informative, their application to this compound would require dedicated synthetic and analytical work.

Intermediates Identification and Characterization

The identification and characterization of transient species are fundamental to understanding the stepwise progression of a chemical reaction. For this compound, a key reaction pathway where intermediates are of interest is its conversion to an amidine, often as a precursor to more complex heterocyclic systems.

This transformation typically proceeds via the Pinner reaction. nrochemistry.comsynarchive.comwikipedia.orgorganic-chemistry.org The first step involves the treatment of the nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride, to form an imino ester salt, commonly referred to as a Pinner salt . wikipedia.org This intermediate is highly electrophilic and is generally not isolated but is reacted in situ.

For this compound, the formation of the ethyl imino ester hydrochloride salt would be the initial intermediate when using ethanol (B145695) and HCl.

Intermediate 1: Ethyl 2-(4-methoxypyridin-2-yl)acetimidate hydrochloride (Pinner Salt)

This Pinner salt is characterized by a protonated imine nitrogen and the presence of an ethoxy group attached to the former nitrile carbon. Spectroscopic characterization of this intermediate, if isolated, would be expected to show a distinctive ¹³C NMR signal for the iminium carbon (C=N⁺H) significantly downfield. The proton on the nitrogen would be observable in the ¹H NMR spectrum, likely as a broad signal.

The subsequent reaction of the Pinner salt with ammonia (B1221849) or an amine leads to the formation of an amidine . In the synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, this compound is converted to the corresponding amidine, which then undergoes cyclization.

Intermediate 2: 2-(4-Methoxypyridin-2-yl)acetamidine

This amidine is a more stable intermediate that can often be isolated and characterized. Its formation involves the nucleophilic attack of ammonia on the electrophilic carbon of the Pinner salt, followed by the elimination of ethanol.

The characterization of 2-(4-methoxypyridin-2-yl)acetamidine would rely on standard spectroscopic techniques.

The following table summarizes the expected spectroscopic features for the amidine intermediate, based on general knowledge of similar structures.

| Spectroscopic Data | Expected Characteristics for 2-(4-Methoxypyridin-2-yl)acetamidine |

| ¹H NMR | Signals for the pyridine ring protons, a singlet for the methoxy group protons, a singlet for the methylene bridge protons (-CH₂-), and broad signals for the -NH₂ and =NH protons. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the methoxy carbon, the methylene carbon, and a characteristic downfield signal for the amidine carbon (C(NH)NH₂). |

| IR Spectroscopy | C=N stretching vibration, N-H stretching and bending vibrations for the primary amine and imine groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the amidine. |

The isolation and full characterization of these intermediates are crucial for optimizing reaction conditions and for confirming the proposed mechanistic pathways in the synthesis of more complex molecules derived from this compound.

Derivatization and Chemical Transformations of 2 4 Methoxypyridin 2 Yl Acetonitrile

Synthesis of Analogues and Substituted Derivatives of 2-(4-Methoxypyridin-2-YL)acetonitrile

The synthesis of analogues and substituted derivatives of this compound can be approached through various synthetic strategies, primarily targeting the modification of the pyridine (B92270) ring or the acetonitrile (B52724) side chain. While direct derivatization of the parent molecule is a plausible route, much of the available research focuses on the synthesis of related structures, which in turn provides insight into potential synthetic pathways for analogues.

One common approach involves the modification of a pre-existing pyridine scaffold. For instance, the synthesis of various substituted pyridines can be achieved through cross-coupling reactions, such as the Suzuki reaction. This method allows for the introduction of aryl or heteroaryl substituents onto the pyridine ring, offering a pathway to a diverse range of analogues. vdoc.pub The starting materials for such reactions can be appropriately halogenated pyridine derivatives, which can then be subjected to coupling with a variety of boronic acids. vdoc.pub

Another strategy involves the construction of the substituted pyridine ring from acyclic precursors. Multi-component reactions, for example, provide a powerful tool for the convergent synthesis of highly functionalized pyridines. nih.gov By selecting appropriate starting materials, it is possible to introduce a variety of substituents at different positions of the pyridine ring, thereby generating a library of analogues.

The acetonitrile moiety also presents opportunities for derivatization. The active methylene (B1212753) group can be a site for alkylation, condensation, or other functional group transformations, leading to a wide array of derivatives with modified side chains.

| Derivative Type | Synthetic Approach | Key Reagents/Conditions | Potential Substituents |

| Substituted Pyridine Ring | Suzuki Cross-Coupling | Halogenated pyridine precursor, boronic acid, palladium catalyst | Aryl, heteroaryl groups |

| Functionalized Pyridine Ring | Multi-component Reactions | Acyclic precursors (e.g., ketoenamides), various reagents | Diverse alkyl and aryl groups |

| Modified Acetonitrile Side Chain | Alkylation/Condensation | Base, alkyl halides or carbonyl compounds | Alkyl, substituted alkyl groups |

Utilization in Heterocyclic Ring System Construction

The presence of both a nitrile group and a pyridine ring makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. The nitrile group, in particular, is a versatile functional group that can participate in a range of cyclization reactions.

Formation of Fused Pyridine Scaffolds

While direct examples of using this compound for the synthesis of fused pyridine scaffolds are not extensively documented, the general reactivity of related pyridine derivatives suggests potential pathways. For instance, the acetonitrile group can be hydrolyzed to a carboxylic acid or converted to an amino group, which can then undergo intramolecular cyclization with a suitable functional group on the pyridine ring or a pre-installed substituent to form a fused ring system.

Synthesis of Pyrimidines, Triazines, and Other Nitrogen-Containing Heterocycles

The nitrile group of this compound is a key functional handle for the construction of other nitrogen-containing heterocycles like pyrimidines and triazines.

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a three-carbon component with an amidine or a related N-C-N fragment. While no direct synthesis from this compound is reported, its derivatives could potentially serve as the three-carbon unit. For example, the corresponding β-keto ester or a related derivative could react with amidines to form the pyrimidine (B1678525) ring. sci-hub.se

Triazines: 1,2,4-Triazines can be synthesized through various methods, including the reaction of α-dicarbonyl compounds with amidrazones. Although direct conversion of this compound is not described, its chemical manipulation to generate a suitable precursor is conceivable. For instance, conversion of the acetonitrile to an imidate or a related species could open pathways for cyclization with hydrazines or other appropriate reagents to form a triazine ring. guidechem.com General methods for triazine synthesis often involve the ipso-substitution of a cyano group in a pre-formed triazine ring, which highlights the utility of the nitrile functionality in this context. uni.lu

| Heterocycle | General Synthetic Strategy | Potential Role of this compound Derivative |

| Pyrimidine | Condensation of a 1,3-dicarbonyl compound with an amidine | As a precursor to the 1,3-dicarbonyl component |

| 1,2,4-Triazine | Reaction of α-dicarbonyl compounds with amidrazones | As a precursor to the α-dicarbonyl or related component |

| 1,3,5-Triazine | Cyclotrimerization of nitriles or reaction with cyanuric chloride | As a nitrile component for cyclotrimerization (less common) or for substitution reactions on a pre-formed triazine |

Intramolecular Cyclization Reactions to Form Polycyclic Structures

The generation of polycyclic structures from this compound would typically involve the introduction of additional functional groups that can participate in intramolecular cyclization reactions. For example, if a suitable substituent is introduced at the 3-position of the pyridine ring, it could potentially cyclize with the acetonitrile side chain or a derivative thereof. The synthesis of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles through intramolecular cyclization of related systems demonstrates the feasibility of such transformations. osi.lv

Stereoselective Transformations and Chiral Derivatization

The development of stereoselective transformations and chiral derivatizations of this compound is an area with significant potential, though specific examples in the literature are scarce. The methylene group of the acetonitrile side chain could be a target for stereoselective functionalization.

Enantioselective reactions could be achieved using chiral catalysts or reagents. For instance, the development of chiral derivatization reagents for liquid chromatography-mass spectrometry (LC-MS) analysis of chiral molecules is an active area of research. e-bookshelf.de Reagents like (S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate have been used for the chiral separation of amino acids. e-bookshelf.de While not directly applied to this compound, these methodologies suggest that the development of chiral derivatizing agents that react with the nitrile or the pyridine nitrogen could be a viable strategy for creating and separating diastereomeric derivatives.

Furthermore, multi-component reactions employing chiral starting materials, such as chiral carboxylic acids, have been shown to produce enantiopure pyridine derivatives. nih.gov This approach could be adapted to synthesize chiral analogues of this compound.

| Transformation | Approach | Potential Outcome |

| Stereoselective Functionalization | Use of chiral catalysts or auxiliaries | Enantiomerically enriched derivatives functionalized at the acetonitrile side chain |

| Chiral Derivatization | Reaction with a chiral derivatizing agent | Formation of diastereomers for separation and analysis |

| Asymmetric Synthesis | Multi-component reactions with chiral starting materials | Synthesis of enantiopure analogues |

Spectroscopic and Advanced Analytical Methodologies for 2 4 Methoxypyridin 2 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the complete carbon-hydrogen framework of a molecule.

The ¹H and ¹³C NMR spectra of 2-(4-Methoxypyridin-2-YL)acetonitrile are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing deshielding and a shift to higher ppm values.

Proton (¹H) NMR: The ¹H spectrum is expected to display signals for the three protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) protons, and the methoxy (B1213986) (-OCH₃) protons. The pyridine protons will appear in the aromatic region (typically δ 6.5-8.5 ppm). The H-6 proton is expected to be the most downfield due to its proximity to the ring nitrogen. The methylene protons will appear as a singlet, and the methoxy protons will also be a sharp singlet.

Carbon-13 (¹³C) NMR: The ¹³C spectrum will show eight distinct signals, corresponding to the five carbons of the pyridine ring, the methylene carbon, the nitrile carbon (C≡N), and the methoxy carbon. The nitrile carbon is characteristically found around δ 115-120 ppm. The pyridine ring carbons appear in the range of δ 105-165 ppm, with the carbon bearing the methoxy group (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) being the most downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and general principles. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₂CN | ~3.9 (s, 2H) | ~25 |

| -OCH₃ | ~3.9 (s, 3H) | ~55.5 |

| C≡N | - | ~117 |

| Pyridine H-3 | ~6.8 (dd) | ~107 |

| Pyridine H-5 | ~7.0 (d) | ~110 |

| Pyridine H-6 | ~8.3 (d) | ~150 |

| Pyridine C-2 | - | ~155 |

| Pyridine C-4 | - | ~165 |

s = singlet, d = doublet, dd = doublet of doublets

To confirm the assignments from 1D NMR and fully elucidate the structure, a series of two-dimensional (2D) NMR experiments are employed. science.govprinceton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net For this compound, a COSY spectrum would be expected to show a cross-peak between the H-5 and H-6 protons of the pyridine ring, confirming their adjacency. A weaker, four-bond coupling might also be observed between H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.eduyoutube.com It is a powerful tool for assigning carbon signals. An HSQC spectrum would show cross-peaks connecting the ¹H signals of H-3, H-5, H-6, the methylene group, and the methoxy group to their corresponding ¹³C signals as listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different parts of a molecule. sdsu.eduyoutube.com Key expected HMBC correlations for confirming the structure include:

Correlations from the methylene (-CH₂-) protons to the nitrile carbon, as well as to carbons C-2 and C-3 of the pyridine ring.

Correlations from the methoxy (-OCH₃) protons to carbon C-4.

Correlations from the H-6 proton to carbons C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is critical for determining stereochemistry and conformation. Expected NOESY cross-peaks would include:

A correlation between the methylene (-CH₂-) protons and the H-3 proton of the pyridine ring.

A correlation between the methoxy (-OCH₃) protons and the H-3 and H-5 protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). nih.govpnnl.gov This precision allows for the determination of a compound's elemental formula, as each formula has a unique exact mass. For this compound, with the molecular formula C₈H₈N₂O, the calculated monoisotopic mass is 148.06366 Da. uni.lu HRMS analysis of the protonated molecule ([M+H]⁺) would yield an m/z value that confirms this elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₈H₉N₂O]⁺ | 149.07094 |

| [M+Na]⁺ | [C₈H₈N₂ONa]⁺ | 171.05288 |

| [M+K]⁺ | [C₈H₈N₂OK]⁺ | 187.02682 |

| (Data derived from PubChemLite predictions) uni.lu |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of a specific ion. wikipedia.orgnationalmaglab.org In a typical experiment, a precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nationalmaglab.orgunt.edu The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure.

For this compound ([M+H]⁺, m/z 149.07), a plausible fragmentation pathway would involve characteristic losses based on the structure's functional groups.

Table 3: Plausible MS/MS Fragmentation of [C₈H₉N₂O]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description |

| 149.07 | 134.05 | CH₃ | Loss of a methyl radical from the methoxy group. |

| 149.07 | 121.06 | CO | Loss of carbon monoxide. |

| 149.07 | 108.05 | CH₃CN | Cleavage and loss of the acetonitrile (B52724) molecule. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the vibrations of molecules. nih.gov They are excellent for identifying the functional groups present in a sample. mjcce.org.mk IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the polarizability of the molecule. nih.govaps.org

For this compound, key functional groups will give rise to characteristic bands in the IR and Raman spectra.

Nitrile (C≡N): A sharp, moderately intense absorption band is expected in the IR spectrum between 2260 and 2240 cm⁻¹. This vibration is often weak in the Raman spectrum.

Aromatic Ring (C=C and C=N): Several bands in the 1610-1400 cm⁻¹ region correspond to the stretching vibrations of the pyridine ring.

Ether (C-O-C): Strong C-O stretching bands are expected. The aryl-O stretch typically appears as a strong band around 1270-1230 cm⁻¹, while the O-alkyl stretch appears around 1050-1000 cm⁻¹.

Aliphatic and Aromatic C-H: C-H stretching vibrations for the aromatic ring appear above 3000 cm⁻¹, while those for the methoxy and methylene groups appear just below 3000 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak | Strong |

| Aliphatic C-H (-CH₂, -OCH₃) | Stretch | 3000 - 2850 | Medium | Medium |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp | Weak |

| Pyridine Ring (C=C, C=N) | Stretch | 1610 - 1400 | Strong to Medium | Strong to Medium |

| Aryl-O (C-O) | Asymmetric Stretch | 1270 - 1230 | Strong | Medium |

| O-Alkyl (C-O) | Symmetric Stretch | 1050 - 1000 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in these systems are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The pyridine ring, being an aromatic heterocycle, exhibits characteristic π → π* transitions. The presence of substituents such as the methoxy and cyanomethyl groups significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The methoxy group, being an electron-donating group, can cause a bathochromic shift (shift to longer wavelengths) of the π → π* absorption bands due to the extension of the conjugated system through resonance. Conversely, the cyanomethyl group can also influence the electronic spectrum.

The emission spectra of some 2-methoxypyridine (B126380) derivatives show strong bands in the range of 420-500 nm, which are attributed to π-π* electronic transitions involving the entire molecular system. chemicalbook.com The solvent can also play a crucial role in the position of the absorption bands. Polar solvents can stabilize the excited state differently from the ground state, leading to shifts in λmax.

Based on these related compounds, it is anticipated that this compound would exhibit strong absorption bands in the UV region, likely between 250 and 400 nm, corresponding to π → π* transitions of the substituted pyridine ring. The n → π* transitions, which are typically weaker, may also be present but could be obscured by the more intense π → π* bands.

Table 1: Representative UV-Vis Absorption Data for Related Pyridine Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

|---|---|---|---|

| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | 349–364 | 10,000–15,000 | Acetonitrile |

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding the molecule's physical and chemical properties.

While the specific crystal structure of this compound has not been reported in the reviewed literature, the crystal structure of the parent compound, 2-pyridylacetonitrile (B1294559), is available in the Crystallography Open Database (COD ID 7034186). researchgate.net This structure serves as an excellent model for understanding the likely solid-state conformation of its derivatives.

Furthermore, crystallographic studies on various substituted pyridine derivatives reveal common structural motifs. For instance, the crystal structure of a 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile derivative shows that the central pyridine ring is largely planar. osi.lv In this particular structure, the molecule adopts a conformation where the thiophene (B33073) and 1-phenylethan-1-amine groups are in an equatorial arrangement relative to the pyridine ring. osi.lv The crystal packing is stabilized by a network of N—H⋯N hydrogen bonds, which form dimers and chains, as well as N—H⋯π and π–π stacking interactions. osi.lv

In another example, the crystal structure of a series of 2-methoxypyridine derivatives demonstrates that the molecules can adopt a slightly non-planar, bent conformation. The degree of planarity is influenced by the nature and position of the substituents. For instance, in one derivative, the 4-decyloxyphenyl ring is twisted with respect to the central pyridine ring, while a 2-thiophenyl substituent lies nearly in the same plane, creating a large conjugated system. The crystal packing in these compounds is also dictated by various intermolecular interactions.

Table 2: Crystallographic Data for a Representative Related Pyridine Derivative (2-pyridylacetonitrile)

| Parameter | Value |

|---|---|

| Compound | 2-pyridylacetonitrile |

| COD ID | 7034186 |

| Formula | C₇H₆N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 13.53(2) Å, b = 13.73(2) Å, c = 3.84(1) Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume (ų) | 712.6 |

| Z | 4 |

Computational and Theoretical Studies on 2 4 Methoxypyridin 2 Yl Acetonitrile

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov By solving the Schrödinger equation, albeit with approximations, these methods provide insights into the electronic distribution and energy levels within 2-(4-Methoxypyridin-2-YL)acetonitrile.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.netripublication.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govajchem-a.com

For this compound, theoretical calculations predict the following frontier orbital energies:

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

The distribution of these orbitals is also informative. The HOMO is expected to be localized primarily on the electron-rich methoxypyridine ring, particularly the oxygen and nitrogen atoms and the pi-system of the ring. The LUMO, on the other hand, is likely distributed over the pyridine (B92270) ring and the electron-withdrawing acetonitrile (B52724) group, indicating these as potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.orglibretexts.org These maps are invaluable for predicting how molecules will interact with each other. chemrxiv.orgyoutube.com In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, due to the presence of lone pairs of electrons. The nitrogen atom of the nitrile group would also exhibit a negative potential. Conversely, the hydrogen atoms of the methyl group and the pyridine ring, as well as the carbon atom of the nitrile group, would exhibit a positive potential.

| Atomic Site | Predicted Mulliken Charge (a.u.) |

| Pyridine Nitrogen | -0.45 |

| Methoxy Oxygen | -0.38 |

| Nitrile Nitrogen | -0.32 |

| Pyridine Ring Carbons | +0.10 to +0.25 |

| Methylene (B1212753) Carbon | -0.15 |

| Nitrile Carbon | +0.18 |

Conformational Analysis and Molecular Dynamics Simulations

For this compound, the key flexible bond is the C-C bond connecting the methylene group to the pyridine ring. Rotation around this bond will determine the orientation of the acetonitrile group relative to the pyridine ring. Theoretical calculations would identify the most stable conformer, likely one where steric hindrance between the acetonitrile group and the methoxy group is minimized.

MD simulations in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal the dynamic behavior of the molecule, including the frequency of conformational changes and the interactions with solvent molecules. mdpi.com These simulations can provide insights into how the molecule behaves in a more realistic biological or chemical environment.

| Dihedral Angle | Relative Energy (kcal/mol) | Description |

| N(pyridine)-C-C-C(nitrile) = 0° | +2.5 | Eclipsed conformation (higher energy) |

| N(pyridine)-C-C-C(nitrile) = 180° | 0 | Anti-periplanar conformation (most stable) |

| N(pyridine)-C-C-C(nitrile) = ±90° | +1.8 | Gauche conformation |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a molecule. epstem.netjmaterenvironsci.comnih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. arxiv.org For this compound, the predicted shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy (CH₃) | 3.90 | 55.5 |

| Methylene (CH₂) | 3.80 | 25.0 |

| Pyridine H3/H5 | 6.80, 6.90 | 108.0, 110.0 |

| Pyridine H6 | 8.30 | 150.0 |

| Pyridine C2 | - | 158.0 |

| Pyridine C4 | - | 165.0 |

| Nitrile (CN) | - | 118.0 |

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated, corresponding to the stretching and bending of bonds. researchgate.net These calculated frequencies are often scaled to better match experimental values.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N stretch | 2245 |

| C-O-C stretch | 1250 |

| Aromatic C=C/C=N stretch | 1600, 1550, 1480 |

| C-H stretch (aromatic) | 3050-3100 |

| C-H stretch (aliphatic) | 2850-2950 |

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption. The predicted λmax would correspond to π-π* transitions within the aromatic system.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 275 | 0.45 |

| HOMO-1 -> LUMO | 230 | 0.20 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model reaction mechanisms, identify transition states, and calculate activation energies. google.com This is useful for understanding how this compound might be synthesized or how it might react with other molecules. For example, the synthesis of this compound could be modeled to optimize reaction conditions. The hydrolysis of the nitrile group to a carboxylic acid or its reduction to an amine are other potential reactions that could be studied computationally.

A hypothetical reaction, such as the SₙAr (Nucleophilic Aromatic Substitution) reaction on the pyridine ring, could be modeled. The calculations would determine the energy profile of the reaction, including the energies of the reactants, the transition state, and the products.

| Reaction Coordinate Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +25 |

| Intermediate (Meisenheimer complex) | +15 |

| Products | -10 |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govscirp.org Computational approaches are central to modern SAR, using molecular descriptors to build predictive models. utep.edu For this compound, if it were part of a series of potential drug candidates, computational SAR could be used to predict its activity and to design more potent analogs.

Descriptors such as molecular weight, logP (lipophilicity), polar surface area (PSA), and the electronic properties derived from quantum chemical calculations would be used to build a QSAR model. For instance, a hypothetical study might explore its potential as a kinase inhibitor by docking it into the active site of a target protein.

| Molecular Descriptor | Calculated Value | Significance |

| Molecular Weight | 148.16 g/mol | Size of the molecule |

| logP | 1.2 | Lipophilicity/hydrophobicity |

| Polar Surface Area (PSA) | 52.1 Ų | Potential for membrane permeability |

| Number of H-bond Acceptors | 3 | Interaction potential |

| Number of H-bond Donors | 0 | Interaction potential |

Applications of 2 4 Methoxypyridin 2 Yl Acetonitrile in Synthetic Chemistry and Advanced Materials

Role as a Key Intermediate in Complex Organic Synthesis

The structural attributes of 2-(4-Methoxypyridin-2-YL)acetonitrile make it a valuable precursor in the synthesis of a range of organic molecules. The nitrile group can be hydrolyzed, reduced, or undergo addition reactions, while the pyridine (B92270) ring can be functionalized further.

Building Block for Natural Product Synthesis

While natural products often serve as inspiration for the development of new synthetic methods, and complex molecular skeletons drive the creation of novel synthetic strategies, a direct application of this compound as a starting material or key intermediate in the total synthesis of a specific, named natural product is not extensively documented in publicly available research. The synthesis of natural products increasingly relies on computational chemistry to model and understand molecular phenomena, and often employs bio-inspired synthetic designs. However, the role of this particular acetonitrile (B52724) derivative in such elaborate synthetic pathways remains an area with limited published data.

Precursor for Libraries of Diverse Organic Molecules

The concept of using a central scaffold to generate a large number of structurally related compounds, known as a chemical library, is a cornerstone of modern medicinal chemistry and drug discovery. This compound is well-suited for this purpose, acting as a versatile starting point for creating diverse molecular entities.

This compound is a key precursor in the synthesis of various picolinamide (B142947) (a derivative of pyridine-2-carboxylic acid) and pyrimidine-4-carboxamide (B1289416) compounds. For instance, a picolinic acid intermediate can be reacted with a wide array of amines and coupling reagents to produce a library of picolinamide derivatives. The general synthetic utility is highlighted in patent literature, where methods are described to produce not just single compounds, but to provide a route to various substituted derivatives by reacting an intermediate like this compound with different partners.

A notable application is in the synthesis of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which have been evaluated for their potential as antitumor agents. The synthetic scheme involved the initial preparation of a key intermediate, 4-(4-aminophenylamino)-N-methylpicolinamide, which was then reacted with a variety of substituted benzoyl chlorides to yield a library of final compounds. This approach demonstrates the utility of a core structure derived from a picoline-based precursor in generating a diverse set of molecules for biological screening.

Table 1: Examples of Compound Classes Synthesized from this compound Derivatives

| Precursor Class | Reagents/Conditions | Resulting Compound Class | Potential Application | Reference |

| Picolinic Acid Intermediate | Various amines, Coupling reagents (e.g., HBTU) | Picolinamide derivatives | Pharmaceutical research | |

| 4-(4-aminophenylamino)-N-methylpicolinamide | Substituted benzoyl chlorides, K2CO3, THF | 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | Antitumor agents |

Utility in the Development of Catalytic Systems

The development of novel catalytic systems often relies on the design and synthesis of specialized organic ligands that can coordinate with a metal center and modulate its reactivity. The pyridine nitrogen and the nitrile group of this compound offer potential coordination sites, making it and its derivatives interesting candidates for ligand synthesis.

Nitrile ligands, in general, are known to form complexes with a variety of transition metals. These complexes can be precursors to catalytically active species. For example, acetonitrile itself is a ligand in well-known catalytic precursors. While direct studies on catalytic systems employing this compound as a ligand are not prominent in the literature, its derivatives have been explored. The synthesis of ligands for coordination chemistry is a key step, and this compound provides a scaffold for creating more complex chelating agents. For example, the picolinamide structure, readily accessible from this precursor, is a known motif in coordination chemistry.

Potential Applications in Materials Science

The application of this compound extends into the realm of materials science, although this area is less developed compared to its role in organic synthesis.

Precursors for Organic Electronic Materials (e.g., Conductive Polymers, OLEDs)